molecular formula C10H10BrNO3 B14554839 Butanoic acid, 4-[(2-bromophenyl)amino]-4-oxo- CAS No. 62134-47-8

Butanoic acid, 4-[(2-bromophenyl)amino]-4-oxo-

Cat. No.: B14554839
CAS No.: 62134-47-8
M. Wt: 272.09 g/mol
InChI Key: VKQWIXDBLNALTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanoic acid, 4-[(2-bromophenyl)amino]-4-oxo- is a brominated aryl-substituted amide derivative of butanoic acid. Its structure features a 2-bromophenyl group attached via an amino linkage to the 4-oxobutanoic acid backbone. The bromine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence reactivity, solubility, and biological interactions .

Properties

CAS No.

62134-47-8

Molecular Formula

C10H10BrNO3

Molecular Weight

272.09 g/mol

IUPAC Name

4-(2-bromoanilino)-4-oxobutanoic acid

InChI

InChI=1S/C10H10BrNO3/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)

InChI Key

VKQWIXDBLNALTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCC(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-[(2-bromophenyl)amino]-4-oxo- typically involves the reaction of 2-bromophenylamine with butanoic acid derivatives under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-[(2-bromophenyl)amino]-4-oxo- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Butanoic acid, 4-[(2-bromophenyl)amino]-4-oxo- is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butanoic acid, 4-[(2-bromophenyl)amino]-4-oxo- involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various binding interactions, while the amino and oxo groups can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to structurally related derivatives with variations in the aryl substituent, esterification, or additional functional groups:

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound : 4-[(2-Bromophenyl)amino]-4-oxobutanoic acid 2-Bromophenyl C₁₀H₉BrNO₃ ~286.09 Ortho-bromo substituent enhances steric hindrance; potential for halogen bonding
4-[(4-Bromophenyl)amino]-4-oxobutanoic acid (Compound 14, ) 4-Bromophenyl C₁₀H₉BrNO₃ 427 (with additional Br) Para-bromo substituent reduces steric effects; higher molecular weight due to second bromine
4-[(3,5-Dichlorophenyl)amino]-2-hydroxy-4-oxobutanoic acid () 3,5-Dichlorophenyl + hydroxyl C₁₀H₈Cl₂NO₄ 277.08 Chlorine atoms increase lipophilicity; hydroxyl group enhances hydrogen bonding
4-[(3-Nitrophenyl)amino]-4-oxobutanoic acid () 3-Nitrophenyl C₁₀H₉N₂O₅ 237.19 Nitro group introduces strong electron-withdrawing effects; impacts redox potential
4-[(4-Methylphenyl)amino]-4-oxobutanoic acid methyl ester () 4-Methylphenyl + methyl ester C₁₂H₁₅NO₃ 221.25 Esterification improves volatility; methyl group enhances hydrophobicity
4-[[(1R)-1-Carboxy-2-mercaptoethyl]amino]-4-oxobutanoic acid () Mercaptoethyl + carboxy C₇H₁₁NO₅S 221.23 Thiol group enables disulfide bonding; increased polarity

Physicochemical Properties

  • Melting Points :

    • The target compound’s analogs exhibit melting points ranging from 190°C (4-bromo derivative, ) to 240°C (imidazolo-thiadiazole derivative, ). The para-substituted bromo analog (Compound 14) has a higher melting point than ortho-substituted derivatives due to symmetrical packing .
    • The 3-nitro derivative () likely has a lower solubility in polar solvents compared to the hydroxylated analog () .
  • Hydrogen Bonding: Compounds with hydroxyl () or carboxylic acid groups () exhibit higher hydrogen bond donor capacity (2–3 donors) compared to esterified derivatives () .

Data Table: Key Properties of Selected Analogs

Compound ID Substituent Molecular Weight (g/mol) Melting Point (°C) Biological Activity Solubility Traits
Target 2-Bromophenyl ~286.09 Not reported Potential antimicrobial (inferred) Moderate (carboxylic acid)
4-Bromophenyl 427 190 Antimicrobial Low (non-polar Br)
3,5-Dichloro + hydroxyl 277.08 Not reported Not tested High (hydroxyl)
3-Nitrophenyl 340.35 Not reported Antimicrobial Low (nitro group)
Mercaptoethyl 221.23 Not reported Not tested High (thiol, carboxy)

Biological Activity

Butanoic acid, 4-[(2-bromophenyl)amino]-4-oxo- (also known as 4-(2-bromophenyl)-4-oxobutanoic acid) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for Butanoic acid, 4-[(2-bromophenyl)amino]-4-oxo- is C11H10BrNO3. The presence of the bromine atom and the amino group significantly influences its reactivity and biological interactions.

PropertyValue
Molecular Weight276.11 g/mol
Chemical FormulaC11H10BrNO3
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of Butanoic acid, 4-[(2-bromophenyl)amino]-4-oxo- is primarily attributed to its ability to interact with various biological molecules. The compound can form hydrogen bonds and engage in hydrophobic interactions with proteins and enzymes, potentially leading to inhibition or modulation of enzyme activity.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect the activity of enzymes related to inflammation and cancer progression .

Antimicrobial Properties

Studies have demonstrated that derivatives of butanoic acid exhibit antimicrobial properties. Specifically, compounds similar to Butanoic acid, 4-[(2-bromophenyl)amino]-4-oxo- have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 3.12 to 12.5 μg/mL, indicating significant antibacterial activity .

Anti-inflammatory Effects

Recent investigations into the anti-inflammatory properties of butanoic acid derivatives suggest that they may modulate inflammatory responses. These compounds are being evaluated for their potential in treating conditions such as Crohn's disease and other autoimmune disorders .

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of several butanoic acid derivatives against Staphylococcus aureus. The results indicated that certain derivatives had MIC values comparable to standard antibiotics like ciprofloxacin .
  • Inflammation Modulation : In a preclinical model of inflammatory bowel disease, treatment with butanoic acid derivatives led to a significant reduction in inflammatory markers, suggesting potential therapeutic applications in gastrointestinal disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.